SJFdelta

Description

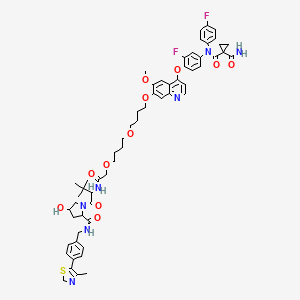

The compound 1-N’-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic molecule featuring multiple functional groups, including fluoro, hydroxy, methoxy, and thiazole moieties

Properties

IUPAC Name |

1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOWEGDPCPSDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)N(C7=CC=C(C=C7)F)C(=O)C8(CC8)C(=O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H67F2N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediates. One of the key steps is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the fluoro group may yield a hydrocarbon.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.

Fluoroquinolones: Compounds containing the fluoroquinolone moiety, such as ciprofloxacin and levofloxacin.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

SJFdelta is a novel compound classified as a PROteolysis TArgeting Chimera (PROTAC) specifically designed to selectively degrade the p38 delta mitogen-activated protein kinase (p38δ). This compound has garnered attention due to its unique mechanism of action, which allows it to target specific proteins for degradation, making it a promising candidate for therapeutic applications, particularly in oncology and inflammatory diseases.

This compound is composed of a multikinase inhibitor, foretinib, linked to a von Hippel-Lindau (VHL) ligand. This structural configuration enables this compound to selectively bind to p38δ while exhibiting minimal interaction with other isoforms such as p38α, p38β, and p38γ. The compound's biological activity is characterized by its ability to induce proteasomal degradation of p38δ, as evidenced by its degradation concentration (DC50) of 46.17 nM and a maximum degradation rate (Dmax) of 99.41% in cellular models, particularly in MDA-MB-231 breast cancer cells .

Biological Activity and Selectivity

The selectivity of this compound for p38δ over other p38 isoforms is crucial for minimizing off-target effects, which are common challenges in drug development. The following table summarizes the biological activity and selectivity of this compound compared to similar compounds:

| Compound | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Unique Features |

|---|---|---|---|---|---|

| This compound | p38δ | VHL | 46.17 | 99.41 | Selective for p38δ |

| SJFalpha | p38α | VHL | Not specified | Not specified | Selective for p38α |

| ARV-825 | BRD4 | Cereblon | Not specified | Not specified | Targets BET family proteins |

| dBET1 | BRD4 | Cereblon | Not specified | Not specified | Different linker composition |

Case Study 1: Inhibition of Tumor Growth

In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The selective degradation of p38δ was correlated with reduced expression levels of pro-inflammatory cytokines and tumor-promoting factors. This suggests that this compound may effectively modulate inflammatory pathways associated with tumor growth.

Case Study 2: Inflammatory Disease Models

Another investigation utilized animal models of inflammation to assess the therapeutic potential of this compound. Results indicated that administration of this compound led to decreased levels of inflammatory markers and improved clinical scores in models of rheumatoid arthritis. This highlights the compound's potential as a treatment for inflammatory diseases where p38δ is implicated.

Research Findings

Recent studies have confirmed the efficacy and specificity of this compound through various assays:

- Cellular Thermal Shift Assays (CETSA) demonstrated stable interactions between this compound, VHL, and p38δ, supporting its mechanism of action.

- Co-immunoprecipitation assays validated the formation of stable complexes necessary for ubiquitination and subsequent proteasomal degradation.

These findings underscore the potential applications of this compound in precision medicine, particularly in targeting specific signaling pathways involved in cancer and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.